molecular formula C11H12O B1611099 1,1-dimethyl-1H-inden-2(3H)-one CAS No. 38634-65-0

1,1-dimethyl-1H-inden-2(3H)-one

Cat. No. B1611099
CAS RN: 38634-65-0
M. Wt: 160.21 g/mol
InChI Key: GUHBZTMKWQVBLU-UHFFFAOYSA-N
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Description

“1,1-dimethyl-1H-inden-2(3H)-one” is a chemical compound with the CAS Number: 38634-65-0 . It has a molecular weight of 160.22 and its IUPAC name is 1,1-dimethyl-1,3-dihydro-2H-inden-2-one .


Synthesis Analysis

There are several methods reported for the synthesis of “1,1-dimethyl-1H-inden-2(3H)-one”. One method involves the use of 2,2,2-tribromo-1,3,2-benzodioxaphosphole in chloroform at 70℃ for 4 hours . Another method involves the use of formic acid and dihydrogen peroxide at 55℃ for 6 hours . A third method involves the use of sodium hydride in tetrahydrofuran for 20 hours .


Molecular Structure Analysis

The molecular structure of “1,1-dimethyl-1H-inden-2(3H)-one” is represented by the linear formula C11H12O .


Chemical Reactions Analysis

“1,1-dimethyl-1H-inden-2(3H)-one” can undergo several chemical reactions. For instance, it can react with 2,2,2-tribromo-1,3,2-benzodioxaphosphole in chloroform at 70℃ for 4 hours . It can also react with formic acid and dihydrogen peroxide at 55℃ for 6 hours . Another reaction involves the use of sodium hydride in tetrahydrofuran for 20 hours .


Physical And Chemical Properties Analysis

“1,1-dimethyl-1H-inden-2(3H)-one” is a solid or liquid at room temperature . It should be stored sealed in dry conditions at 2-8°C .

Scientific Research Applications

Photophysical Effects of Metal-Carbon Bonds

Research on ortho-metalated complexes of iridium(III) and rhodium(III) with ligands similar to the structural framework of 1,1-dimethyl-1H-inden-2(3H)-one has been conducted to understand their photophysical properties. Such studies could be relevant to applications in light-emitting materials and photocatalysis due to the unique emissive properties of these complexes (S. Sprouse et al., 1984).

Hydrogen Production from Water

The synthesis and application of complexes for the photogeneration of hydrogen from water have been explored. These studies involve the use of metal complexes as catalysts for hydrogen production, highlighting potential renewable energy applications (Pingwu Du et al., 2008).

Luminescence in Metal-Organic Complexes

Research into dimethylgallium and dimethylindium complexes with ketoiminato ligands has shown these materials exhibit luminescent properties when irradiated with UV light. This suggests potential applications in optoelectronic devices and sensors (Yingzhong Shen et al., 2004).

Safety And Hazards

The safety information for “1,1-dimethyl-1H-inden-2(3H)-one” indicates that it is classified under GHS07 . The signal word is “Warning” and the hazard statements include H315-H319 . The precautionary statements include P264-P280-P302+P352-P305+P351+P338-P332+P313-P337+P313-P362 .

properties

IUPAC Name

3,3-dimethyl-1H-inden-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-11(2)9-6-4-3-5-8(9)7-10(11)12/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUHBZTMKWQVBLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)CC2=CC=CC=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80485851
Record name 1,1-Dimethyl-indan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80485851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-dimethyl-1H-inden-2(3H)-one

CAS RN

38634-65-0
Record name 1,1-Dimethyl-indan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80485851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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